molecular formula C17H17FN2O3S B4713557 N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B4713557
M. Wt: 348.4 g/mol
InChI Key: AKUGQMGJHGLRJL-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a carbamoyl group and a fluorophenyl group. The tetrahydrofuran ring is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

What sets N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide apart is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-9-13(10-4-6-11(18)7-5-10)14(15(19)21)17(24-9)20-16(22)12-3-2-8-23-12/h4-7,12H,2-3,8H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUGQMGJHGLRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
Reactant of Route 6
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N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide

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